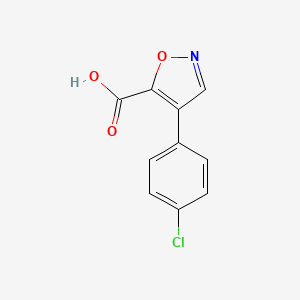

4-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid

Description

Properties

IUPAC Name |

4-(4-chlorophenyl)-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO3/c11-7-3-1-6(2-4-7)8-5-12-15-9(8)10(13)14/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRIPMIFCHQEYRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(ON=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors One common method includes the reaction of 4-chlorobenzoyl chloride with hydroxylamine to form 4-chlorobenzohydroxamic acid, which is then cyclized to form the oxazole ring

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the chlorophenyl group or the oxazole ring, resulting in the formation of reduced derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups replacing the chlorine atom or modifying the oxazole ring.

Scientific Research Applications

Chemical Synthesis

4-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid serves as an important intermediate in the synthesis of more complex heterocyclic compounds and pharmaceuticals. Its unique structure allows it to participate in various chemical reactions, facilitating the formation of new compounds with potentially valuable properties. The compound's reactivity is enhanced by the presence of the carboxylic acid group, which can engage in esterification and amidation reactions, making it a versatile building block in organic synthesis.

Research has indicated that this compound exhibits potential biological activities, including:

- Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains. For instance, certain derivatives demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, suggesting its utility in developing antimicrobial agents .

- Anti-inflammatory Effects : The compound is also being investigated for its anti-inflammatory properties. The oxazole ring structure may play a crucial role in modulating inflammatory pathways, although further studies are required to elucidate the exact mechanisms involved.

Pharmaceutical Development

The compound is under investigation for its potential use in drug development. Its ability to interact with specific biological targets makes it a candidate for developing new therapeutics. Preliminary studies suggest that modifications to its structure could enhance its efficacy against various diseases, including cancer and infectious diseases. For example, research into related oxazole derivatives has shown promise in targeting cancer cell lines, indicating that this compound could be explored for similar applications .

Agricultural Applications

In agricultural science, derivatives of isoxazoline compounds (which include this compound) have been identified as effective plant growth regulators. These compounds can inhibit unwanted plant growth while promoting yield increases in crops. They can be formulated with other agricultural chemicals to enhance their effectiveness against pests and weeds .

Material Science

The compound is also being explored for applications in material science. Its unique chemical properties allow it to be used as a precursor for synthesizing novel materials with specific functionalities. This includes potential applications in polymers and coatings where enhanced chemical stability or specific reactivity is desired.

Case Studies

Several case studies have highlighted the effectiveness of this compound and its derivatives:

- Antimicrobial Activity : A study showed that derivatives exhibited varying degrees of antimicrobial activity against specific pathogens. For example, one derivative inhibited Enterococcus faecium with a growth inhibition zone of 15 mm .

- Cancer Cell Line Studies : Research demonstrated that modifications of oxazole derivatives could lead to promising results against cancer cell lines such as HCT-116 and PC-3, indicating potential for further development into therapeutic agents .

- Plant Growth Regulation : Field trials indicated that certain formulations containing isoxazoline derivatives effectively reduced weed proliferation while enhancing crop yield by up to 20% under controlled conditions .

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets in biological systems. The oxazole ring and the chlorophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The carboxylic acid group can also play a role in binding to target proteins, enhancing the compound’s biological activity.

Comparison with Similar Compounds

3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carboxylic Acid (CAS RN: 187999-15-1)

- Molecular Formula : C₉H₅ClN₂O₃

- Molecular Weight : 224.60 g/mol

- Key Differences: The heterocyclic core is a 1,2,4-oxadiazole (two nitrogen atoms in the ring) instead of a 1,2-oxazole. Substituents are positioned at C3 (4-chlorophenyl) and C5 (carboxylic acid).

3-(4-Bromophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic Acid

- Molecular Formula: Not explicitly stated (inferred: C₁₁H₁₀BrNO₃).

- Key Differences :

- Dihydroisoxazole structure (4,5-dihydro-1,2-oxazole), reducing aromaticity and increasing conformational flexibility.

- Bromine replaces chlorine, and a methyl group is added at C4.

- Impact : The bromine atom increases molecular weight and lipophilicity, while the methyl group may sterically hinder interactions with biological targets .

5-(2-Chloro-4-fluorophenyl)-1,2-oxazole-4-carboxylic Acid

- Molecular Formula: C₁₀H₅ClFNO₃

- Molecular Weight : 255.61 g/mol

- Key Differences :

- Substitution pattern on the phenyl ring is 2-chloro-4-fluoro , introducing both chlorine and fluorine atoms.

- Carboxylic acid is at C4 instead of C5.

- Impact : Fluorine’s electronegativity may enhance binding affinity to target proteins, while the altered substituent position affects spatial orientation .

3-(4-Chloro-1-methyl-1H-pyrazol-5-yl)-1,2-oxazole-5-carboxylic Acid (CAS RN: 1934595-97-7)

5-(4-Cyanophenyl)-1,2-oxazole-3-carboxylic Acid (CAS RN: 1375064-45-1)

- Molecular Formula : C₁₁H₆N₂O₃

- Molecular Weight : 214.18 g/mol

- Key Differences: Cyanophenyl group replaces the chlorophenyl, introducing a strong electron-withdrawing cyano (-CN) group. Carboxylic acid is at C3 instead of C5. Impact: The cyano group may enhance reactivity in nucleophilic substitution reactions compared to chlorine .

Structural and Functional Analysis Table

Biological Activity

4-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a 1,2-oxazole ring, which is known for its role in various biological activities. The presence of the 4-chlorophenyl group is crucial as it influences the compound's interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,2-oxazole compounds exhibit notable anticancer properties. For instance, a series of 1,2-oxadiazole derivatives were tested against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The results indicated that certain derivatives had IC50 values significantly lower than those of standard chemotherapeutics like Prodigiosin, suggesting potent anticancer activity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 9a | MCF-7 | 0.48 |

| 9b | MCF-7 | 0.78 |

| 9c | HCT-116 | 0.19 |

| Prodigiosin | MCF-7 | 1.93 |

| Prodigiosin | HCT-116 | 2.84 |

Flow cytometry analysis revealed that these compounds induced apoptosis in MCF-7 cells by increasing caspase-3/7 activity and arresting the cell cycle at the G1 phase .

The mechanism through which this compound exerts its effects primarily involves the modulation of apoptotic pathways. Studies have shown that it enhances the expression of pro-apoptotic proteins such as p53 and Bax while decreasing anti-apoptotic factors like Bcl-2 . This dual action promotes cell death in cancerous cells while sparing normal cells.

Antimicrobial Properties

In addition to its anticancer effects, derivatives of this compound have demonstrated antimicrobial activity against various pathogens. For example, certain oxazole derivatives exhibited effectiveness against Gram-positive bacteria and fungi such as Candida albicans. This broad-spectrum activity suggests potential applications in treating infections alongside cancer therapy .

Toxicity Studies

Toxicity assessments are critical for evaluating the safety profile of new compounds. In silico studies have been conducted to predict the toxicity of this compound derivatives. These studies indicated a favorable safety profile with low toxicity to non-cancerous cell lines compared to their potent effects on cancer cells .

Case Studies and Experimental Findings

Several case studies highlight the therapeutic potential of this compound:

- MCF-7 Cell Line Study : A study evaluated the effects of various oxazole derivatives on MCF-7 cells, revealing that compounds with electron-withdrawing groups at specific positions exhibited enhanced biological activity .

- In Vivo Models : Animal models treated with selected oxazole derivatives showed reduced tumor growth compared to control groups, reinforcing the potential for clinical applications in oncology .

- Comparative Analysis : A comparative study against established anticancer agents demonstrated that some derivatives not only matched but exceeded the efficacy of traditional chemotherapeutics in specific assays .

Chemical Reactions Analysis

Carboxylic Acid Derivative Formation

The carboxylic acid group undergoes classical reactions to form derivatives, including acid chlorides, esters, and amides:

-

Acid Chloride Formation :

Reaction with thionyl chloride (SOCl₂) produces the corresponding acid chloride, a key intermediate for further derivatization. Conditions involve refluxing in anhydrous dichloromethane or toluene . -

Amide Synthesis :

Coupling reactions with amines (e.g., 2-chloroacetamide) in the presence of coupling agents like EDC/HOBt yield substituted amides. For example:

Table 1: Representative Derivatives and Yields

| Derivative | Reagents | Yield | Reference |

|---|---|---|---|

| Acid Chloride | SOCl₂, DCM, reflux | 85-90% | |

| Ethyl Ester | EtOH, H₂SO₄ (cat.) | 78% | |

| Benzylamide | Benzylamine, EDC/HOBt | 82% |

Oxazole Ring Functionalization

The oxazole ring participates in electrophilic substitution and cycloaddition reactions:

-

Halogenation :

Chlorination or bromination at the 3-position occurs using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) under radical conditions . -

Nucleophilic Substitution :

The 4-chlorophenyl group directs substitution reactions. For example, reaction with alkoxides or thiols replaces the chlorine atom under basic conditions .

Table 2: Oxazole Ring Modification Examples

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Bromination | NBS, AIBN, CCl₄, 80°C | 3-Bromo-4-(4-chlorophenyl)oxazole | 75% |

| Methoxylation | NaOMe, DMF, 60°C | 3-Methoxy derivative | 68% |

Cyclization and Heterocycle Formation

The compound serves as a precursor in synthesizing fused heterocycles:

-

Oxazolone Formation :

Treatment with ethyl chloroformate and 4-methylmorpholine induces cyclodehydration to form 1,3-oxazol-5(4H)-one derivatives . -

Isoxazole-to-Oxadiazole Conversion :

Reaction with hydrazine followed by oxidative cyclization yields 1,2,4-oxadiazole derivatives, which exhibit antimicrobial activity .

Metal-Catalyzed Cross-Coupling

The chlorophenyl group enables Suzuki-Miyaura couplings with aryl boronic acids:

-

Conditions : Pd(PPh₃)₄ catalyst, toluene/water, 80°C.

-

Yields : 70-85% depending on the boronic acid substituent.

Biological Activity-Driven Modifications

Derivatives are synthesized to enhance pharmacological properties:

-

Antimicrobial Agents :

Amide derivatives (e.g., with 4-methylbenzyl groups) show potent activity against Candida albicans (MIC = 8 μg/mL) . -

Immunomodulators :

Hydrazide derivatives inhibit T-cell proliferation (IC₅₀ = 12 μM) by targeting JAK/STAT pathways .

Stability and Reactivity Insights

-

pH Sensitivity : The carboxylic acid group deprotonates in basic media (pH > 8), enhancing solubility but reducing stability .

-

Thermal Stability : Decomposition occurs above 200°C, confirmed by TGA analysis .

Key Research Findings

-

Synthetic Efficiency : Continuous flow reactors optimize yields (up to 97%) for acid chloride intermediates.

-

Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., -Cl) on the phenyl ring enhance antimicrobial potency .

-

Mechanistic Studies : DFT calculations reveal that the oxazole ring’s electron-deficient nature directs electrophilic attacks to the 3-position .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for the preparation of 4-(4-chlorophenyl)-1,2-oxazole-5-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclization reactions between substituted nitriles and hydroxylamine derivatives. For example, a 1,3-dipolar cycloaddition of an appropriately substituted nitrile oxide with a β-keto acid intermediate can yield the oxazole core. Key parameters to optimize include solvent choice (e.g., ethanol or DMF), temperature (80–120°C), and catalysis (e.g., using triethylamine for deprotonation). Monitoring reaction progress via TLC or HPLC is critical to minimize side products like unreacted nitrile oxides .

Q. How can the purity and structural identity of this compound be validated?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Confirm the presence of the aromatic protons (δ 7.2–8.1 ppm for the chlorophenyl group) and the carboxylic acid proton (broad peak at δ 12–13 ppm).

- HPLC : Employ a C18 column with a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) to assess purity (>95%).

- Mass Spectrometry : Verify the molecular ion peak (e.g., [M+H]⁺ at m/z 238.6) and fragmentation patterns .

Q. What are the preliminary steps to evaluate the bioactivity of this compound in antimicrobial assays?

- Methodological Answer : Conduct disk diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare stock solutions in DMSO (≤1% final concentration to avoid solvent toxicity). Include positive controls (e.g., ciprofloxacin) and measure inhibition zones or minimum inhibitory concentrations (MICs). Ensure triplicate runs for statistical validity .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL software can determine bond lengths, angles, and torsional conformations. Key steps:

- Grow high-quality crystals via slow evaporation in ethanol/water.

- Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL-2018/3.

- Analyze the dihedral angle between the oxazole and chlorophenyl rings to assess planarity (typically 5–15°). Compare with computational models (e.g., DFT) to validate experimental data .

Q. What advanced spectroscopic techniques can elucidate tautomeric equilibria or protonation states in this compound?

- Methodological Answer :

- Solid-State NMR : Distinguish between keto-enol tautomers by analyzing carbon chemical shifts (e.g., carbonyl carbons at δ 160–170 ppm).

- IR Spectroscopy : Identify O–H stretching (2500–3000 cm⁻¹ for carboxylic acid) and C=O vibrations (1680–1720 cm⁻¹).

- Variable-Temperature NMR : Monitor dynamic equilibria in solution by observing peak splitting or coalescence at elevated temperatures .

Q. How can computational methods address contradictions in experimental data, such as unexpected biological activity or solubility profiles?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., cyclooxygenase-2). Use COSMO-RS simulations to correlate calculated solubility parameters (logP, dipole moments) with experimental solubility in polar solvents. Reconcile discrepancies by adjusting force fields or considering hydration effects .

Q. What strategies are effective in mitigating batch-to-batch variability during scale-up synthesis?

- Methodological Answer : Implement Quality by Design (QbD) principles:

- Define critical quality attributes (CQAs) like particle size and polymorphic form.

- Use Design of Experiments (DoE) to optimize parameters (e.g., stirring rate, cooling gradient).

- Employ inline PAT tools (e.g., Raman spectroscopy) for real-time monitoring of reaction intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.